molecular formula C14H22O B14010353 Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- CAS No. 92368-74-6

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-

Cat. No.: B14010353
CAS No.: 92368-74-6
M. Wt: 206.32 g/mol
InChI Key: FGTWZNGRCWJAMK-UHFFFAOYSA-N
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Description

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-: is an organic compound with the molecular formula C14H22O It is characterized by a benzene ring substituted with an ethyl group and five methyl groups, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2,3,4,5,6-Pentamethylbenzyl alcohol: Similar structure but lacks the ethyl group.

    Benzyl alcohol: Lacks the multiple methyl groups and the ethyl group.

Uniqueness: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- is unique due to the presence of multiple methyl groups and an ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

92368-74-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanol

InChI

InChI=1S/C14H22O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h12,15H,7H2,1-6H3

InChI Key

FGTWZNGRCWJAMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C(C)O)C)C)C)C

Origin of Product

United States

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